ML240 is a potent and selective small molecule inhibitor of the p97 ATPase. It was discovered through high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR). This compound belongs to the quinazoline class of molecules. ML240 has been primarily investigated for its potential in inhibiting the p97 ATPase, a key regulator of protein homeostasis, which plays a significant role in various cellular processes.
The synthesis of ML240 involves several steps that typically include the preparation of key intermediates followed by coupling reactions. One common method described in literature involves the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This approach allows for rapid heating and improved reaction conditions, leading to higher purity products compared to conventional methods .
The synthesis can be summarized as follows:
Technical details regarding specific reagents and reaction conditions can vary based on the synthetic route chosen but generally emphasize the importance of reaction temperature, time, and solvent choice .
The molecular structure of ML240 reveals a complex arrangement that contributes to its biological activity. The compound features multiple aromatic rings and nitrogen-containing heterocycles, which are essential for its interaction with the ATP-binding site of p97 ATPase.
This structure allows ML240 to effectively compete with ATP for binding to p97 ATPase, thereby inhibiting its function .
ML240 participates in various chemical reactions primarily related to its role as an inhibitor of p97 ATPase. The compound's mechanism involves binding to the ATPase's active site, blocking ATP hydrolysis, which is crucial for p97's function in cellular processes such as protein degradation and autophagy.
ML240 exerts its effects through a well-characterized mechanism involving inhibition of the p97 ATPase. By binding to the ATP-binding pocket, ML240 prevents ATP from associating with the enzyme, thus inhibiting its activity. This inhibition leads to:
ML240 exhibits several notable physical and chemical properties that are relevant for its application in research:
These properties make ML240 suitable for various laboratory applications, particularly in studies related to cancer biology and cellular stress responses .
ML240 has several scientific applications primarily focused on cancer research:
ML240 (CAS 1346527-98-7) is a potent small-molecule inhibitor targeting the ATPase activity of p97 (VCP), a critical regulator of cellular protein homeostasis. This quinazoline derivative (chemical formula: C₂₃H₂₀N₆O; molecular weight: 396.44 g/mol) exhibits selective, competitive inhibition of p97 by binding to its ATP-binding pocket, with an IC₅₀ of 100–110 nM and a Kᵢ of 0.22 μM [1] [3] [5]. The compound disrupts essential proteostatic pathways, including Endoplasmic Reticulum-Associated Degradation (ERAD) and autophagy, by preventing the disassembly of ubiquitinated protein complexes [1] [8]. Its discovery emerged from high-throughput screening campaigns aiming to develop targeted cancer therapies leveraging proteostasis disruption [5].
Table 1: Key Biochemical and Cellular Properties of ML240
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 396.44 g/mol | Calculated from C₂₃H₂₀N₆O |
IC₅₀ (p97 ATPase) | 100–110 nM | In vitro ATPase inhibition assay |
Kᵢ (ATP-competitive) | 0.22 μM | Enzyme kinetics analysis |
Antiproliferative Activity | GI₅₀: 0.5–6.61 μM (NCI-60 panel) | Cell viability assays (e.g., HCT15, SW403) |
Solubility | ≥16.5 mg/mL in DMSO | Pharmaceutical characterization |
Despite promising biochemical efficacy, ML240 research faces unresolved questions:
Table 2: Critical Research Gaps in ML240 Studies
Gap Category | Description | Example from ML240 Research |
---|---|---|
Mechanistic Knowledge | Incomplete understanding of downstream effector pathways | Role of D1/D2 domain interactions in inhibition |
Translational Data | Limited evidence for in vivo efficacy or pharmacokinetics | No murine tumor model studies reported |
Biomarker Identification | Absence of predictive biomarkers for treatment response | Ubiquitinated protein accumulation not clinically validated |
Combination Therapy | Underexplored synergy with existing agents (e.g., proteasome inhibitors) | Only preliminary data with MG132 [5] |
This review addresses the following questions:
ML240 exemplifies the therapeutic potential of proteostasis disruption in oncology. Its unique mechanism—inducing rapid caspase-3/7 activation independent of apical caspases 8/9—distinguishes it from classical apoptosis inducers [1] [5]. Furthermore, ML240 enables mechanistic studies of p97-dependent processes like autophagosome maturation and ERAD, positioning it as a critical chemical biology tool [3] [8]. The compound also highlights challenges in developing ATP-competitive inhibitors for AAA+ ATPases, spurring structure-activity relationship (SAR) investigations to improve drug-like properties [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1